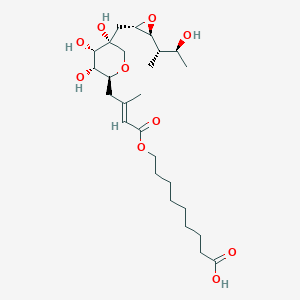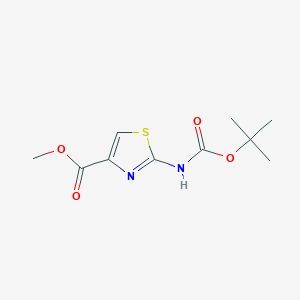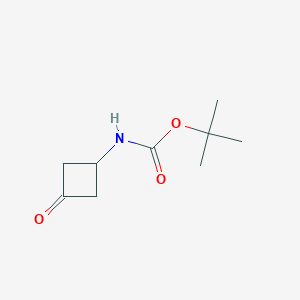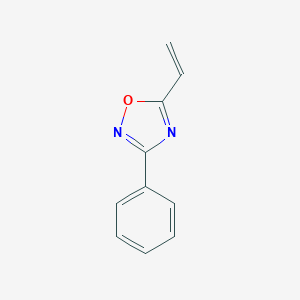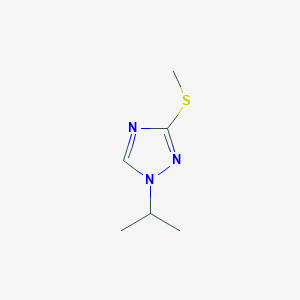
1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole, also known as IMT, is a chemical compound that belongs to the class of 1,2,4-triazoles. It is a white crystalline solid that is soluble in water and organic solvents. IMT has been extensively studied for its potential applications in various scientific fields, including agriculture, medicine, and materials science.
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole has been studied for its potential applications in various scientific fields, including agriculture, medicine, and materials science. In agriculture, 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole has been shown to have antifungal and insecticidal properties, making it a potential candidate for use as a pesticide. In medicine, 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole has been studied for its potential anticancer and antiviral properties. In materials science, 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole has been studied for its potential use as a corrosion inhibitor and as a component in photochromic materials.
Wirkmechanismus
The mechanism of action of 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in cells. In agriculture, 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole has been shown to inhibit the growth of fungi and insects by disrupting their cellular processes. In medicine, 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole has been shown to inhibit the growth of cancer cells and viruses by interfering with their DNA replication and protein synthesis. In materials science, 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole has been shown to inhibit corrosion by forming a protective layer on metal surfaces.
Biochemische Und Physiologische Effekte
1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole has been shown to have a range of biochemical and physiological effects. In agriculture, 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole has been shown to reduce the incidence of fungal and insect infestations in crops. In medicine, 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole has been shown to inhibit the growth of cancer cells and viruses in vitro. In materials science, 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole has been shown to inhibit corrosion of metal surfaces.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, making it a versatile compound for use in various scientific fields. However, one limitation of using 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its effectiveness.
Zukünftige Richtungen
There are many potential future directions for research on 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole. In agriculture, further studies could be conducted to determine the efficacy of 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole as a pesticide and to investigate its potential effects on non-target organisms. In medicine, further studies could be conducted to determine the potential anticancer and antiviral properties of 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole in vivo. In materials science, further studies could be conducted to investigate the potential use of 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole as a corrosion inhibitor and to develop new photochromic materials based on 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole.
Synthesemethoden
1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole can be synthesized by the reaction of isopropylamine, methylthiourea, and formaldehyde. The reaction proceeds via a condensation reaction, followed by cyclization to form the triazole ring. The yield of the reaction is typically high, and the purity of the product can be improved by recrystallization.
Eigenschaften
CAS-Nummer |
112390-30-4 |
|---|---|
Produktname |
1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole |
Molekularformel |
C6H11N3S |
Molekulargewicht |
157.24 g/mol |
IUPAC-Name |
3-methylsulfanyl-1-propan-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C6H11N3S/c1-5(2)9-4-7-6(8-9)10-3/h4-5H,1-3H3 |
InChI-Schlüssel |
DNAMNPGRMXQTRR-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=NC(=N1)SC |
Kanonische SMILES |
CC(C)N1C=NC(=N1)SC |
Synonyme |
1H-1,2,4-Triazole,1-(1-methylethyl)-3-(methylthio)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



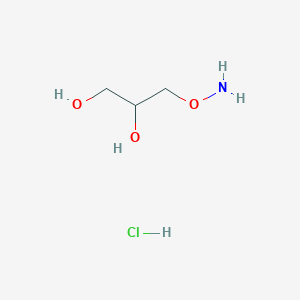
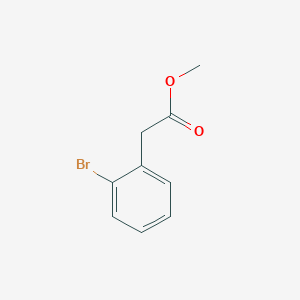
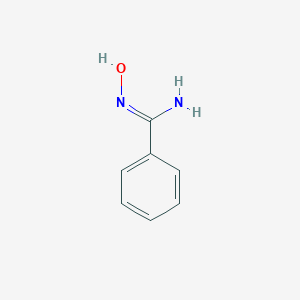
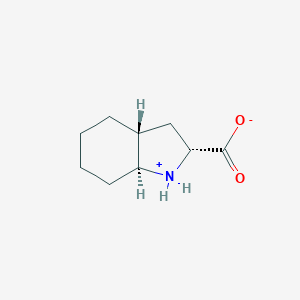
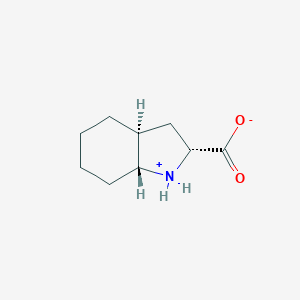
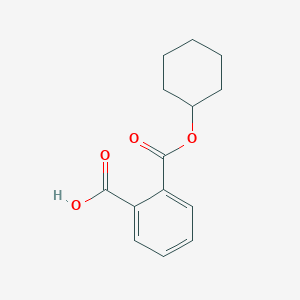
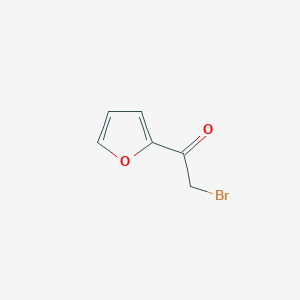
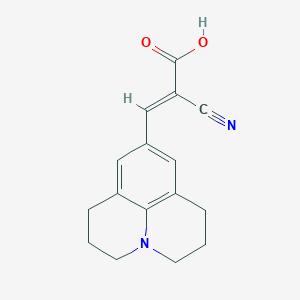
![N-[[(2S)-1-Ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride](/img/structure/B57244.png)
![2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B57250.png)
